2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a tetrahydrobenzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the introduction of trifluoromethyl groups into a pre-existing benzoannulene framework. One common method involves the reaction of a suitable benzoannulene precursor with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient reaction conditions is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific interactions.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-7-amine : Similar in its benzoannulene core but lacks the trifluoromethyl group .
2,3,4-Trifluoromethyl-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: This compound shares the trifluoromethyl group and tetrahydro structure but differs in its core framework.
Uniqueness
2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the combination of its trifluoromethyl group and benzoannulene core. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H9F3O |
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Molecular Weight |
214.18 g/mol |
IUPAC Name |
2,3,4-trifluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H9F3O/c12-7-5-6-3-1-2-4-8(15)9(6)11(14)10(7)13/h5H,1-4H2 |
InChI Key |
QQHRSQGZHLDHPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C2=C(C(=C(C=C2C1)F)F)F |
Origin of Product |
United States |
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